molecular formula C22H21N3OS B13824406 (5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

Cat. No.: B13824406
M. Wt: 375.5 g/mol
InChI Key: PLBWGJYIBIBYLA-HWIFMJGMSA-N
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Description

(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of indole, thiazolidinone, and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 7-ethyl-1H-indole-3-carbaldehyde and 3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. Additionally, the use of automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in material science research.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The imine and thiazolidinone groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its combination of indole, thiazolidinone, and imine functionalities. This structural arrangement allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

5-[(Z)-(7-ethylindol-3-ylidene)methyl]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazol-4-ol

InChI

InChI=1S/C22H21N3OS/c1-4-15-6-5-7-18-16(13-23-20(15)18)12-19-21(26)25(3)22(27-19)24-17-10-8-14(2)9-11-17/h5-13,26H,4H2,1-3H3/b16-12+,24-22?

InChI Key

PLBWGJYIBIBYLA-HWIFMJGMSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)/C(=C/C3=C(N(C(=NC4=CC=C(C=C4)C)S3)C)O)/C=N2

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC3=C(N(C(=NC4=CC=C(C=C4)C)S3)C)O)C=N2

Origin of Product

United States

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